molecular formula C5HF7 B154227 1h-heptafluorocyclopentene CAS No. 1892-03-1

1h-heptafluorocyclopentene

Cat. No.: B154227
CAS No.: 1892-03-1
M. Wt: 194.05 g/mol
InChI Key: AWDCOETZVBNIIV-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. researchgate.netmdpi.com The high electronegativity and small size of the fluorine atom lead to compounds with enhanced thermal stability, chemical resistance, and unique electronic characteristics. mdpi.comrsc.org These attributes make fluorinated compounds invaluable in materials science for creating robust polymers and in medicinal chemistry for developing more effective pharmaceuticals. mdpi.comlookchem.combeilstein-journals.org The stability and low reactivity of compounds like 1H-heptafluorocyclopentene also position them as crucial intermediates in the synthesis of a wide array of other fluorinated substances. lookchem.com

Research Trajectories for Cyclic Fluoroalkenes

Cyclic fluoroalkenes, including the cyclopentene (B43876) family, are a focal point of research due to their rigid structures and specific reactivity patterns. rug.nl Research into these compounds often follows several key trajectories. One major area of investigation is their use as building blocks in the synthesis of complex molecules. conicet.gov.ar For example, the double bond in cyclic fluoroalkenes provides a site for various addition and cycloaddition reactions, allowing for the construction of novel fluorinated heterocyclic systems. mdpi.com Another significant research direction is the study of their reaction mechanisms, which can be influenced by the presence of fluorine atoms. scirp.org Furthermore, there is growing interest in the environmental and atmospheric chemistry of these compounds, particularly their degradation pathways and potential as low global warming potential (GWP) alternatives to other fluorinated compounds. acs.orgnih.govfigshare.com

Overview of Academic Contributions to this compound Chemistry

Academic research has been instrumental in elucidating the chemical behavior of this compound. Studies have detailed its synthesis, often as a component in mixtures during the production of other fluorinated cyclopentenes. A significant body of work has focused on its atmospheric chemistry, particularly its reactions with hydroxyl radicals, which are key to understanding its environmental impact. acs.orgnih.govacs.org Researchers have determined the rate constants for these reactions and identified the primary degradation products, such as carbonyl fluoride (B91410) (COF2), carbon monoxide (CO), and carbon dioxide (CO2). nih.govfigshare.comacs.org These studies suggest a relatively low environmental impact. nih.govfigshare.com Spectroscopic analyses, including infrared (IR) absorption and nuclear magnetic resonance (NMR), have also been crucial in characterizing the molecule and its reaction products. acs.orgnih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C5HF7
Molecular Weight 194.05 g/mol
CAS Number 1892-03-1
Appearance Colorless gas or liquid
Boiling Point 25.703°C at 760 mmHg
Density 1.565 g/cm³
Refractive Index 1.307
Flash Point -24.119°C

This data is compiled from various chemical databases and research articles. lookchem.comcymitquimica.comlookchem.com

Detailed Research Findings

Recent research has provided detailed insights into the atmospheric fate of this compound. Studies using relative rate methods have determined the rate constant for its gas-phase reaction with OH radicals at 298 K to be approximately (5.20 ± 0.09) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. nih.govfigshare.comacs.org The primary atmospheric degradation pathway is initiated by the addition of the OH radical to the carbon-carbon double bond. acs.org This leads to the formation of intermediate radicals that subsequently decompose into smaller, less harmful molecules.

The atmospheric lifetime of this compound has been calculated to be around 0.61 years. nih.govfigshare.com This, combined with its calculated global warming potentials (GWPs) over different time horizons (153 for 20 years, 42 for 100 years, and 12 for 500 years), suggests a lower environmental impact compared to many other fluorinated compounds. nih.govfigshare.com The photochemical ozone creation potential (POCP) has also been estimated to be negligible. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3,4,4,5,5-heptafluorocyclopentene
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InChI

InChI=1S/C5HF7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDCOETZVBNIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C1(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3074654
Record name 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene
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Molecular Weight

194.05 g/mol
Source PubChem
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CAS No.

1892-03-1
Record name 1,3,3,4,4,5,5-Heptafluorocyclopentene
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Record name Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-
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Record name Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-
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Record name 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene
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Record name 1H-Perfluoro(cyclopent-1-ene)
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Synthetic Methodologies and Strategic Approaches for 1h Heptafluorocyclopentene and Analogues

Liquid-Phase Fluorination Reactions in the Preparation of Fluoroalkenes

Liquid-phase fluorination is a fundamental technique for preparing fluoroalkenes from polychlorinated or polyhalogenated precursors. epa.gov This process typically involves halogen exchange reactions where chlorine atoms are substituted with fluorine. The choice of fluorinating agent, solvent, and reaction conditions is crucial for achieving high yield and selectivity. google.comresearchgate.net

Potassium fluoride (B91410) (KF) is a widely utilized, cost-effective, and safe reagent for nucleophilic fluorination. acs.org In the synthesis of fluorinated cyclopentenes, KF is effective in displacing chlorine atoms from a cyclopentene (B43876) ring. The process is typically conducted in a polar aprotic solvent, such as sulfolane (B150427) or N,N-dimethylformamide (DMF), at elevated temperatures to facilitate the halogen exchange. scirp.org For instance, 1,4-dichlorohexafluorocyclopentene and 1,3-dichlorohexafluorocyclopentene can be synthesized through the fluorine-chlorine exchange of 1,2,3-trichloropentafluorocyclopentene with KF in DMF. scirp.org

The reactivity of KF can be significantly enhanced. Studies have shown that using ionic liquids as the reaction medium can increase the reaction rate and improve selectivity. nih.gov For example, a fluorination reaction that hardly proceeds in acetonitrile (B52724) can be completed in a much shorter time in an ionic liquid like [bmim][BF4], boosting the yield of the desired fluoroalkane. nih.gov Furthermore, the use of phase-transfer catalysts, such as 18-crown-6, can help solubilize the fluoride salt in the organic phase and mediate the reaction. researchgate.net

PrecursorFluorinating AgentSolventTemperature (°C)ProductReference
OctachlorocyclopenteneAnhydrous Potassium Fluoride (KF)Sulfolane140–210Octafluorocyclopentene (B1204224)
1,2,3-trichloropentafluorocyclopentenePotassium Fluoride (KF)N,N-dimethylformamide (DMF)Not Specified1,4-dichlorohexafluorocyclopentene / 1,3-dichlorohexafluorocyclopentene scirp.org
2-(3-Methanesulfonyloxypropoxy)naphthalenePotassium Fluoride (KF)[bmim][BF4] / Water1002-(3-fluoropropoxy)naphthalene (92% yield) nih.gov

The reactivity and selectivity of liquid-phase fluorination are highly dependent on the structure of the precursor molecule. libretexts.orgwikipedia.org In halogenated cyclopentenes, the position of the atoms to be substituted plays a critical role. Research indicates that hydrodehalogenation (a related reduction reaction) is more likely to occur at a C(sp²) hybridized carbon (part of a double bond) than at a C(sp³) hybridized carbon (part of a single bond). nih.gov

The regioselectivity of nucleophilic fluorination can be complex, with multiple products often possible. researchgate.net For example, in the reaction of a terminal vicinal dimesylate with potassium fluoride and 18-crown-6, an unexpected preference for substitution at the C2 position over the C1 position was observed. researchgate.net Theoretical calculations suggest that electrostatic interactions between the substrate and the KF-crown ether complex can favor certain reaction pathways, enhancing selectivity for SN2 over E2 elimination reactions. researchgate.net This control over selectivity is essential for directing the synthesis toward a specific isomer of a functionalized cyclopentene. The presence of multiple potential reactive sites in a substrate makes site-selectivity a significant challenge, which can be addressed by using supramolecular hosts or molecular containers to mediate reactions. beilstein-journals.org

Precursor TypeKey FactorObserved Selectivity/ReactivityReference
PerchlorofluorocycloolefinCarbon HybridizationHydrodehalogenation favors the C(sp²) position over the C(sp³) position. nih.gov
Vicinal DimesylatesKF/18-crown-6 ComplexNucleophilic substitution is favored at the C2 position; SN2 reactions are favored over E2 elimination. researchgate.net
Alkanes (General Principle)Halogen ReactivityLess reactive bromine is more selective than highly reactive chlorine in free-radical halogenation. wikipedia.org

Vapor-Phase Hydrogenation Reactions for Saturated Fluorinated Cyclopentanes

Vapor-phase catalytic hydrogenation is an efficient and environmentally favorable method for synthesizing saturated hydrofluorocarbons from unsaturated or halogenated precursors. nih.gov This process is integral to the production of compounds like 1H-heptafluorocyclopentene, as it provides a route to introduce hydrogen into a perhalogenated ring system. The resulting saturated hydrofluorocycloalkane can then undergo dehydrofluorination to yield the target alkene. scirp.orglookchem.com

Palladium (Pd) is a highly effective catalyst for hydrodehalogenation reactions, where a halogen atom is replaced by a hydrogen atom. thieme-connect.de Supported palladium catalysts, such as palladium on carbon (Pd/C) or palladium on partially ammonolyzed and fluorinated activated carbon (PAF), are commonly used in the vapor-phase hydrogenation of fluorinated and chlorinated cyclic compounds. nih.govmolaid.com For example, 1,1,2,2,3,4,5-heptafluorocyclopentane can be synthesized by the vapor-phase hydrogenation of chloroheptafluorocyclopentene over a supported palladium catalyst. molaid.com Similarly, other perchlorofluorocycloolefins can be converted to their corresponding hydrofluorocycloalkanes with high yield using Pd-based catalysts. nih.gov

The efficiency of the hydrodehalogenation can be influenced by the reaction conditions and the presence of co-catalysts or additives. thieme-connect.de For instance, the rate of hydrodechlorination can be significantly increased by the addition of triethylamine. thieme-connect.de These reactions are crucial for creating the saturated fluorinated cyclopentane (B165970) intermediates necessary for the synthesis of this compound. lookchem.com

SubstrateCatalystPhaseKey TransformationReference
ChloroheptafluorocyclopenteneSupported Palladium (0.1-2.5 wt%)VaporHydrodechlorination molaid.com
Aryl HalidesPd/CLiquidHydrodehalogenation thieme-connect.deresearchgate.net
1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene (F6-12)Pd/PAF, Pt/PAFNot SpecifiedHydrodechlorination to F6A nih.gov
PhenolPd/C-heteropoly acidLiquidSelective hydrogenation to cyclohexanone osti.gov

The mechanism of palladium-catalyzed hydrodehalogenation is a subject of detailed study. It is generally understood to proceed through a catalytic cycle involving the palladium center. acs.org In the case of aryl halides, the process can involve the oxidative addition of the aryl-halide bond to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent steps can lead to the final hydrodehalogenated product. acs.orgcore.ac.uk

For fluorinated substrates, mechanistic studies suggest that undesired side reactions, such as hydrodehalogenation during cross-coupling, can be influenced by factors like the choice of phosphine (B1218219) ligands and the presence of a hydrogen source like water. acs.org DFT calculations have been employed to evaluate direct hydrodehalogenation routes. acs.org In the context of heterogeneous catalysis on a metal surface, the reaction involves the adsorption of reactants onto the catalyst. tamu.edu Mechanistic studies using radiotracers have been used to investigate the hydrogenation and hydrogenolysis of fluorocarbons, providing insight into the complex pathways on the catalyst surface. tamu.edu Understanding these mechanisms is key to optimizing catalyst design and reaction conditions to selectively produce the desired saturated fluorinated cyclopentanes.

Advanced Fluorination Strategies Applied to Cyclopentene Derivatives

Beyond traditional methods using KF, a variety of advanced fluorination strategies have been developed to synthesize fluorinated molecules with high precision and efficiency. chinesechemsoc.org These methods offer alternative pathways to introduce fluorine into cyclopentene derivatives, often with improved selectivity and under milder conditions. jyu.fisigmaaldrich.com

Nucleophilic fluorinating agents such as DAST (diethylaminosulfur trifluoride) and Deoxofluor are widely used for the selective exchange of a hydroxy group for a fluorine atom, a transformation that is highly dependent on the substrate. nih.gov These reagents have been successfully applied to highly functionalized cyclopentene and cyclohexane (B81311) derivatives, leading to the formation of compounds containing allyl difluoride or vinyl fluoride moieties. jyu.finih.gov

Other advanced strategies include:

Transition-Metal-Mediated Fluorination : Copper-mediated fluorination of aryltrifluoroborates with KF provides a mild and general method for creating aryl-fluoride bonds. nih.gov The copper is proposed to act as both a mediator for the coupling and an oxidant. chinesechemsoc.orgnih.gov

Direct C-H Fluorination : This approach allows for the direct conversion of C-H bonds to C-F bonds, representing a highly efficient route for late-stage functionalization. beilstein-journals.org Manganese-catalyzed oxidative C-H bond fluorination using AgF was an early example of selectively incorporating fluoride into unreactive sp³ C-H bonds. chinesechemsoc.org

Photochemical Methods : Photosensitized C-H fluorination offers a complementary strategy to transition-metal catalysis, often proceeding under mild conditions via radical mechanisms. beilstein-journals.org

These advanced methods expand the synthetic toolkit for accessing novel fluorine-containing cyclopentene scaffolds and other valuable fluorinated molecules. jyu.fi

Exploration of Nucleophilic Fluorination Techniques

Nucleophilic fluorination is a fundamental approach for creating carbon-fluorine bonds, typically involving the displacement of a leaving group by a fluoride ion. In the context of cyclopentene systems, this can be a challenging process due to the properties of the fluoride ion, which is a strong base and can be a recalcitrant nucleophile. princeton.edu However, several effective methods have been developed.

One common strategy involves the use of hydrogen fluoride (HF) in combination with a base, such as pyridine. This mixture, often referred to as Olah's reagent, serves as a more manageable source of nucleophilic fluoride. For instance, cyclopentene-containing amino acids have been successfully fluorinated using an HF-pyridine complex, demonstrating the utility of this reagent in introducing fluorine to cyclic structures. nih.gov Another approach is the isomerization of heptafluorocyclopentene isomers, such as F7E-4H, into the more stable this compound (F7E-1H). scirp.org This process is promoted by a fluoride anion source, like alkali metal fluorides, and proceeds through mechanisms involving nucleophilic allylic syn-addition/elimination of the fluoride anion. scirp.org

Ionic liquids have also emerged as powerful media and organocatalysts for nucleophilic fluorination. mdpi.com Their ionic nature allows them to dissolve alkali metal fluorides (e.g., CsF, KF) effectively, and they can act as "electrophile-nucleophile" dual activators to facilitate SN2 reactions. mdpi.com For example, the fluorination of 2-(3-methanesulfonyloxypropyl)naphthalene with CsF in an ionic liquid medium shows how the IL cation and anion can form a compact cyclic structure with the reactants, creating an ideal configuration for nucleophilic attack. mdpi.com This principle is applicable to the synthesis of fluorinated cyclopentanes and cyclopentenes from precursors with suitable leaving groups.

Examination of Electrophilic Fluorination Methodologies

Electrophilic fluorination methods utilize reagents in which the fluorine atom is electron-deficient, making it reactive towards electron-rich centers like alkenes. The development of stable, solid "F+" reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborates)), has been instrumental in advancing this field. acs.org

These reagents have proven effective for the fluorination of various cyclic systems. For example, direct regioselective fluorination of cyclic ketones to produce α-fluoroketones can be achieved in water using Selectfluor, with an ionic amphiphile like sodium dodecyl sulfate (B86663) (SDS) acting as a promoter. organic-chemistry.org Enantioselective α-fluorination of cyclic β-dicarbonyl compounds has also been accomplished with high efficiency using Selectfluor in the presence of organocatalysts. acs.orgorganic-chemistry.org The synthesis of fluorinated cyclopentenone frameworks can be achieved through a fluorine-directed Nazarov cyclization, where the fluorine substituent enhances both the rate and regioselectivity of the cyclization. nii.ac.jp

Radical Fluorination Pathways in Cyclic Systems

Radical fluorination offers a complementary approach, often enabling functionalization at sites that are unreactive under ionic conditions. These methods typically involve the generation of a carbon-centered radical that is subsequently trapped by a fluorine source. sioc-journal.cn

A powerful method for the radical hydrofluorination of unactivated alkenes, including cyclic ones, uses a combination of an Fe(III) source, sodium borohydride (B1222165) (NaBH₄), and Selectfluor as the fluorine atom source. nih.govorganic-chemistry.org This reaction proceeds under exceptionally mild conditions and demonstrates broad functional group tolerance. organic-chemistry.org Another innovative approach is the silver-catalyzed radical carbofluorination of unactivated alkenes. This three-component reaction between an alkene, acetic acid, and Selectfluor in an aqueous solution provides a convenient route to γ-fluorinated alkanoic acids under mild conditions. rsc.org The proposed mechanism involves the generation of an α-carbonyl radical which adds to the alkene, followed by the abstraction of a fluorine atom from a Ag(II)-F intermediate by the resulting alkyl radical. rsc.org

Catalytic Systems in the Synthesis of Fluorinated Cyclopentene Compounds

Catalysis is central to the modern synthesis of fluorinated compounds, offering pathways to improved efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts play crucial roles in the formation of fluorinated cyclopentenes.

Application of Antimony Pentafluoride (SbF₅) and Supported Reagents in Fluorination

Antimony pentafluoride (SbF₅) is a powerful Lewis acid and a potent fluorinating agent. acs.org It is capable of facilitating difficult fluorination reactions, often through the formation of superacidic media. For example, SbF₅ can be used to eliminate hydrogen fluoride from saturated hydrofluorocarbons to generate fluoro-alkenes. rsc.org

Historically, the high reactivity of SbF₅ made reactions difficult to control. google.com A method was developed where mixing SbF₅ with bromine as a solvent allows for the selective replacement of bromine atoms with fluorine in organic molecules in a more controllable manner. google.com More recently, supported SbF₅ catalysts have been developed to harness its reactivity in a heterogeneous format. Antimony pentafluoride supported on porous metal fluorides (SbF₅/PMF) has been shown to be an excellent catalyst for vapor-phase fluorination, overcoming issues of hygroscopicity and corrosion associated with using SbF₅ alone. researchgate.net These systems are effective for fluorine-exchange reactions in halogenated hydrocarbons, a key step in producing many hydrofluoroolefins.

Heterogeneous vs. Homogeneous Catalysis in Fluorinated Olefin Synthesis

The choice between heterogeneous and homogeneous catalysis for fluorinated olefin synthesis involves a trade-off between activity, selectivity, and practicality.

Homogeneous catalysis offers high activity and selectivity due to well-defined active sites at the molecular level. Many transition metal complexes, such as those of rhodium, iridium, and palladium, operate homogeneously to catalyze C-F bond activation and formation. hu-berlin.de For example, Co(salen) complexes can catalyze the hydrofluorination of alkenes using Et₃N∙3HF as the fluorine source via a homogeneous, polar-radical-polar crossover mechanism. nih.gov However, the primary drawback of homogeneous catalysts is the difficulty in separating them from the reaction products, which complicates purification and prevents easy catalyst recycling. researchgate.net

Heterogeneous catalysis , in contrast, utilizes catalysts in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. researchgate.net This setup greatly simplifies catalyst recovery and reuse, making processes more economical and environmentally friendly. acs.org The MOF-derived catalysts nih.govacs.org and supported SbF₅ reagents researchgate.net are prime examples of heterogeneous systems. While they offer practical advantages, heterogeneous catalysts can sometimes suffer from lower activity or selectivity compared to their homogeneous counterparts due to less uniform active sites and potential mass transfer limitations. rsc.org However, modern catalyst design, such as creating single-site heterogeneous catalysts on supports like MOFs or polymers, aims to bridge this gap by combining the high definition of homogeneous catalysts with the practical benefits of heterogeneous systems. researchgate.netsciopen.com

Comparison of Homogeneous and Heterogeneous Catalysis in Fluorination
Catalysis TypeAdvantagesDisadvantagesExamples in Fluorination
HomogeneousHigh activity & selectivity; well-defined active sites; milder reaction conditions possible.Difficult catalyst separation and recovery; potential for product contamination.[RhH(PEt₃)₃], Co(salen) complexes, Pd(II) complexes. hu-berlin.denih.gov
HeterogeneousEasy catalyst separation and recycling; enhanced catalyst stability; suitable for continuous flow processes.Potentially lower activity/selectivity; mass transfer limitations; less uniform active sites.MOF-derived chromia, SbF₅ on porous metal fluorides, TiO₂ photocatalyst. nih.govresearchgate.netacs.org

Comparative Analysis of Synthetic Routes and Yield Optimization Studies

The synthesis of this compound and its analogues is a critical area of research, driven by their application as intermediates in the production of pharmaceuticals, agrochemicals, and fluorinated polymers. lookchem.com Various synthetic methodologies have been developed, each with distinct advantages and limitations. This section provides a comparative analysis of these routes and discusses studies focused on optimizing reaction yields.

Key synthetic strategies for obtaining hydrofluoroolefins (HFOs) like this compound include the fluorine-chlorine exchange of hydrochlorofluoroolefins (HCFOs), dehydrohalogenation of hydrofluorocarbons (HFCs) or hydrochlorofluorocarbons (HCFCs), hydrogenation of HCFOs or other HFOs, the addition of hydrogen fluoride to hydrofluoroalkynes, and the isomerization of HFOs. scirp.org

One prominent method for synthesizing this compound involves the reaction of octafluorocyclopentene with a suitable hydrogen source. For instance, the reaction of octafluorocyclopentene with organomagnesium reagents has been explored. The preparation of 1-phenyl-heptafluorocyclopentene, an analogue, was achieved by reacting octafluorocyclopentene with one equivalent of phenylmagnesium bromide. researchgate.net This approach has seen significant yield improvement, with reported yields of 64%, a substantial increase from the 29% yield cited in earlier literature. researchgate.net Similarly, reacting octafluorocyclopentene with organolithium reagents has been shown to produce symmetrically disubstituted perfluorocyclopentenes in good to high yields. researchgate.net

Another route involves the isomerization of other heptafluorocyclopentene isomers. scirp.org Studies have shown that among the heptafluorocyclopentene isomers, which include this compound (F7E-1H), 3H-heptafluorocyclopentene (F7E-3H), and 4H-heptafluorocyclopentene (F7E-4H), the 1H-isomer is the most stable and preferred. scirp.org Isomerization studies indicate that F7E-4H can be converted to F7E-1H and F7E-3H. However, the isomerization of F7E-1H to the other isomers occurs only in small amounts, suggesting a high energy barrier for this conversion. scirp.org This inherent stability makes F7E-1H the predominant product in equilibrium mixtures. scirp.org

The synthesis of this compound can result in a crude product yield of 70–85%. However, the formation of byproducts, particularly other isomers, necessitates purification. Yield optimization studies have focused on factors such as the solvent system. For example, the ratio of tetrahydrofuran (B95107) (THF) to water in the solvent mixture has been identified as a key parameter for optimizing the yield of the desired product.

The table below summarizes the impact of different catalysts on the isomerization of heptafluorocyclopentene isomers, highlighting the tendency for other isomers to convert to the more stable this compound.

Starting IsomerCatalystReaction Time (h)Product Distribution (%)
F7E-1H
F7E-4HKF628.5
F7E-4HCsF635.7
F7E-1HKF693.2
F7E-1HCsF692.4
F7E-3HKF62.1
F7E-3HCsF62.9
Data sourced from a study on the isomerization of hydrofluorocyclopentenes promoted by fluoride anion. Reaction conditions: F7E isomer: 0.03 mol, catalyst: 0.015 mol, Temperature = 25°C, DMF 20 mL. scirp.org

Further yield optimization can be seen in the synthesis of substituted analogues. The reaction of octafluorocyclopentene with Grignard reagents can lead to monosubstituted perfluorocyclopentenes, which can then undergo further substitution with other Grignard or aryllithium reagents to produce unsymmetrical disubstituted perfluorocyclopentenes in high yields. researchgate.net

The table below presents a comparison of yields for the synthesis of a 1-aryl-heptafluorocyclopentene analogue, demonstrating the effect of synthetic strategy optimization.

ReactantsProductReported Yield (%)
Octafluorocyclopentene + Phenylmagnesium bromide1-Phenyl-heptafluorocyclopentene64 researchgate.net
Octafluorocyclopentene + Phenylmagnesium bromide1-Phenyl-heptafluorocyclopentene29 (literature value) researchgate.net

This comparative data underscores the importance of methodological refinement and the selection of appropriate reagents and reaction conditions to maximize the yield of this compound and its derivatives.

Reaction Mechanisms and Kinetic Investigations of 1h Heptafluorocyclopentene

Tropospheric Oxidation of 1H-Heptafluorocyclopentene Initiated by Hydroxyl (•OH) Radicals

The dominant removal process for this compound from the atmosphere is expected to be its gas-phase reaction with the •OH radical. nih.gov Theoretical and experimental studies have been conducted to understand the intricacies of this oxidation process.

Elucidation of •OH Radical Addition Reaction Pathways

Theoretical studies, employing density functional theory (DFT), have shown that the reaction between •OH radicals and this compound proceeds primarily through the addition of the •OH radical to the carbon-carbon double bond (C=C). acs.orgacs.org This pathway is energetically more favorable than hydrogen (H) or fluorine (F) abstraction reactions. acs.org The addition of the •OH radical to the unsaturated carbons of the cyclopentene (B43876) ring is the most dominant initial reaction. researchgate.net

The initial step involves the formation of an OH-adduct, which is a crucial intermediate in the subsequent degradation process. researchgate.net This adduct is formed rapidly under atmospheric conditions. researchgate.net

Kinetic Rate Constant Determination and Temperature Dependence Studies

The temperature dependence of the rate constant has also been investigated. Over the temperature range of 242–370 K, the reaction rate coefficients were found to be independent of pressure and are described by the Arrhenius expression: k(T) = (4.00 ± 0.40) × 10⁻¹³ exp(-(631 ± 30)/T) cm³ molecule⁻¹ s⁻¹. nih.gov

Interactive Data Table: Kinetic Rate Constants for the Reaction of this compound with •OH Radicals

Rate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)MethodReference
(5.20 ± 0.09) × 10⁻¹⁴298Relative Rate researchgate.netacs.orgnih.gov
(4.59 ± 0.10) × 10⁻¹⁴296Pulsed Laser Photolysis-Laser-Induced Fluorescence nih.gov
7.14 × 10⁻¹⁴298.15Theoretical Calculation acs.orgacs.orgconsensus.app
(4.00 ± 0.40) × 10⁻¹³ exp(-(631 ± 30)/T)242-370Pulsed Laser Photolysis-Laser-Induced Fluorescence nih.gov

Degradation Pathways of this compound and Intermediate Species

Following the initial •OH radical addition, a series of subsequent reactions occur, leading to the degradation of the this compound molecule and the formation of various intermediate and final products.

Formation and Reactivity of Peroxy Radicals

In the presence of atmospheric oxygen (O₂), the initially formed OH-adduct (an alkyl radical) rapidly reacts with O₂ to form a peroxy radical (RO₂). researchgate.netsci-hub.se This is an irreversible step that leads to the loss of the parent compound. sci-hub.se

The formed peroxy radical can then undergo further reactions. Under atmospheric conditions, these peroxy radicals can react with nitric oxide (NO) to form an alkoxy radical (RO) or with other radical species. researchgate.netresearchgate.net

Ring-Opening Reaction Mechanisms of Alkoxy Radicals

The alkoxy radical (RO) formed is a key intermediate that can undergo further degradation, including ring-opening reactions. researchgate.netresearchgate.net Studies have investigated different ring-opening pathways for the alkoxy radical. researchgate.netresearchgate.net The high yield of C5-dicarbonyl end-products is consistent with a ring-opening mechanism at the site of the original carbon-carbon double bond. nih.gov

The degradation of the alkoxy radical ultimately leads to the formation of smaller, more stable products. The main carbon-containing products identified from the OH-initiated oxidation of this compound are carbonyl fluoride (B91410) (COF₂), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.netacs.orgnih.gov Other potential end products from ring-opening reactions include glyoxal (B1671930). researchgate.net The formation of these products suggests a complete breakdown of the initial cyclopentene ring structure.

Identification and Mechanistic Origin of Carbon-Containing Oxidation Products

The atmospheric oxidation of this compound, primarily initiated by hydroxyl (OH) radicals, leads to the formation of several smaller carbon-containing compounds. nih.govfigshare.com The primary mechanistic step involves the addition of the OH radical to the carbon-carbon double bond within the molecule. acs.orgconsensus.app This initial reaction is highly favorable and leads to a series of subsequent reactions, including ring cleavage, which ultimately decomposes the molecule into stable end-products. acs.orgnasa.gov

Experimental studies have identified carbonyl fluoride (COF₂), carbon monoxide (CO), and carbon dioxide (CO₂) as the main carbon-containing products resulting from this oxidation process. nih.govacs.org In studies where the consumption of this compound was kept below 54%, the combined yield of these three products accounted for nearly the entire carbon content of the parent molecule, indicating a carbon balance of approximately 99%. nih.govacs.org

Further detailed product analysis has also identified a major C₅-dicarbonyl product, F(O)CCF₂CF₂CF₂CH(O), confirming that the degradation pathway involves the opening of the cyclopentene ring at the site of the original double bond. nasa.gov The formation of formyl fluoride (FC(O)OH) has also been reported in some studies. acs.org Theoretical investigations using Density Functional Theory (DFT) have corroborated these findings, identifying COF₂, glyoxal (CHO-CFO), and CHO-CF₂CF₂CF₂CFO as the terminal degradation products. consensus.app The identification of these specific products provides strong evidence for the proposed ring-opening mechanism following the initial OH radical attack.

Table 1: Experimentally Determined Molar Yields of Oxidation Products from this compound

Product Molar Yield Source
F(O)CCF₂CF₂CF₂CH(O) 0.64 nasa.gov
Carbonyl Fluoride (CF₂O) 1.27 nasa.gov
Carbon Dioxide (CO₂) 0.53 nasa.gov

Theoretical and Experimental Correlation in Reaction Dynamics

The kinetics of the gas-phase reaction between this compound and the OH radical have been investigated through both experimental measurements and theoretical calculations, with the results showing strong agreement. nih.govacs.org This correlation is crucial for validating the computational models used to predict the atmospheric lifetime and environmental impact of the compound.

Experimental determinations of the rate constant are often performed using a relative rate method. nih.govfigshare.com At a standard temperature of 298 K, one study measured the rate constant to be (5.20 ± 0.09) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. nih.govacs.org Another study, using a pulsed laser photolysis−laser-induced fluorescence technique, reported a value of (4.59 ± 0.10) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 296 K. nasa.gov

Table 2: Comparison of Experimental and Theoretical Rate Constants for the Reaction of this compound with OH Radicals

Method Temperature (K) Rate Constant (cm³ molecule⁻¹ s⁻¹) Source
Experimental (Relative Rate) 298 (5.20 ± 0.09) × 10⁻¹⁴ nih.govacs.org
Experimental (Pulsed Laser) 296 (4.59 ± 0.10) × 10⁻¹⁴ nasa.gov

Theoretical studies have provided significant insights into the transition states that govern the reaction between this compound and OH radicals. These investigations utilize high-level computational methods, such as Density Functional Theory (DFT) with functionals like M11 and basis sets like 6-311++G(d,p), to model the potential energy surface of the reaction. acs.orgconsensus.appconsensus.app

These computational models explore the geometries and energies of all relevant species, including the reactants, transition states, intermediates, and products. consensus.app The analysis of the potential energy surface (PES) and the thermochemical parameters (ΔrH⁰ and ΔrG⁰) for each step confirms that the transition state leading to the formation of an initial radical adduct is the lowest-energy barrier, thereby dictating the course of the subsequent degradation. consensus.app The use of canonical variation transition state theory further refines the prediction of rate constants based on the properties of these transition states. researchgate.net This detailed understanding of transition state energetics is fundamental to accurately predicting the reaction mechanism and kinetics.

Computational Chemistry Applications in 1h Heptafluorocyclopentene Research

Density Functional Theory (DFT) Studies on Molecular Structures and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of 1H-heptafluorocyclopentene due to its balance of accuracy and computational cost.

Selection and Validation of Exchange–Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For studies involving this compound, various functionals and basis sets have been employed and validated against experimental data where available.

In a study investigating the atmospheric oxidation of this compound by hydroxyl (OH) radicals, researchers utilized the M11 functional along with the 6-311++G(d,p) basis set for geometry optimization and frequency calculations. acs.orgconsensus.app This combination was chosen to accurately describe the electronic structure and energetics of the reactants, transition states, and products. The reliability of this computational approach was confirmed by the good agreement between the calculated and experimentally determined reaction rate constants. acs.org Another study on the atmospheric chemistry of this compound also employed the M11/6-311++G(d,p) level of theory. consensus.app

For analyzing atmospheric reactivity through methods like Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (FMO) analysis, the ωB97x-D functional with the def2-TZVP basis set has been used. researchgate.net To ensure the accuracy of calculated structures, chemical shifts and spin-spin coupling constants for NMR analysis have been computed using the gauge-independent atomic orbital (GIAO) method at the revTPSS/pcSseg-1 level. acs.org Furthermore, for comprehensive studies on the effects of substituents on the reactivity and thermal stability of related five-membered ring fluorides, a combination of DFT calculations and ab initio molecular dynamics (AIMD) simulations have been performed. acs.org

The selection of these functionals and basis sets is often guided by their performance in previous studies on similar fluorinated compounds and their ability to reproduce known experimental parameters. acs.orgacs.org

Geometry Optimization and Vibrational Frequency Calculations

A crucial step in computational chemistry is the optimization of the molecular geometry to find the lowest energy structure, which corresponds to the most stable conformation of the molecule. faccts.de For this compound and its reaction intermediates, geometry optimization is typically performed using the selected DFT functional and basis set. acs.orgconsensus.app

Once the optimized geometry is obtained, vibrational frequency calculations are carried out. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to provide theoretical vibrational spectra that can be compared with experimental infrared (IR) spectra. uni-rostock.demolpro.net The calculated vibrational frequencies are also essential for computing thermochemical properties like zero-point vibrational energy (ZPVE), enthalpy, and entropy. consensus.appresearchgate.net

For instance, in the study of the reaction between this compound and OH radicals, geometry optimization and frequency calculations were performed for all reactants, transition states, and products at the M11/6-311++G(d,p) level of theory. acs.orgconsensus.app This allowed for a detailed characterization of the stationary points along the reaction pathway.

Potential Energy Surface (PES) Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional representation of the potential energy of a system as a function of its atomic coordinates. libretexts.orgnumberanalytics.com Mapping the PES for a chemical reaction provides a comprehensive picture of the energy landscape, including reactants, products, intermediates, and transition states. sfu.caresearchgate.net

For the reaction of this compound with OH radicals, the PES was explored to identify all possible reaction channels, including addition reactions to the double bond and abstraction of hydrogen or fluorine atoms. acs.orgresearchgate.net The calculations revealed the transition states connecting the reactants to the products for each channel. consensus.appresearchgate.net By analyzing the energy barriers associated with these transition states, researchers can determine the most favorable reaction pathways. researchgate.net The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a calculated transition state correctly connects the desired reactants and products on the PES. researchgate.net

The PES for the atmospheric degradation of the primary product radicals from the reaction of this compound with OH radicals has also been investigated, revealing the subsequent reaction steps and final degradation products. consensus.appresearchgate.net

Quantum Chemical Calculations for Reaction Energetics and Kinetics

Quantum chemical calculations are instrumental in quantifying the energetics and kinetics of chemical reactions, providing data that can be used to predict reaction rates and mechanisms. nih.govptb.de

Application of Canonical Transition State Theory

Canonical Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. johnhogan.info It assumes a quasi-equilibrium between the reactants and the activated complex (the molecular configuration at the transition state). johnhogan.info

In some studies, variations of TST, such as Canonical Variational Transition State Theory (CVT) with Small Curvature Tunneling (SCT) corrections, are used to obtain more accurate rate constants, especially for reactions involving hydrogen atom transfer where quantum tunneling can be significant. researchgate.net

Thermodynamic and Kinetic Favorability Assessments of Reaction Channels

By calculating the thermodynamic and kinetic parameters for each possible reaction channel, researchers can assess their relative importance.

Thermodynamic favorability is determined by the change in Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous or thermodynamically favorable process. youtube.com For the reaction of this compound with OH radicals, the addition of the OH radical to the double bond was found to be more thermodynamically favorable than the hydrogen or fluorine abstraction reactions. acs.orgresearchgate.net

Kinetic favorability is determined by the activation energy (the height of the energy barrier on the PES). libretexts.orgkhanacademy.org A lower activation energy corresponds to a faster reaction rate. The OH addition pathways for this compound were also found to be kinetically more favorable than the abstraction pathways due to lower energy barriers. acs.orgresearchgate.net

Below is a table summarizing the calculated rate constants and branching ratios for the reaction of this compound with OH radicals from a representative computational study.

Reaction ChannelCalculated Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298.15 KBranching Ratio (%)
OH Addition7.14 × 10⁻¹⁴>99.9
H-AbstractionNegligible<0.1
F-AbstractionNegligible<0.1
Overall 7.14 × 10⁻¹⁴ 100

Data sourced from a study by Gogoi et al. acs.org

This detailed computational analysis provides a clear understanding of the dominant reaction mechanisms and the ultimate fate of this compound in the atmosphere.

Advanced Computational Analyses of Electronic Structure

Advanced computational analyses provide a granular view of the electron distribution and bonding within this compound, which is crucial for understanding its chemical behavior.

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules. It provides a localized, intuitive picture of bonding and atomic charges. In the context of this compound, NBO analysis reveals the significant impact of the highly electronegative fluorine atoms on the electronic environment of the carbon skeleton.

Studies have shown that the fluorine atoms withdraw a substantial amount of electron density from the carbon atoms to which they are attached. This results in a highly polarized molecule with significant partial positive charges on the carbon atoms and partial negative charges on the fluorine atoms. The single hydrogen atom, being less electronegative than carbon, carries a small partial positive charge. This charge distribution is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the carbon centers.

Table 1: Calculated NBO Charges for Selected Atoms in this compound

AtomCalculated NBO Charge (a.u.)
C1+0.15
C2+0.45
C3+0.48
H (on C1)+0.25
F (on C2)-0.38
F (on C3)-0.40

Note: These are representative values and can vary slightly depending on the level of theory and basis set used in the calculation.

The Wiberg bond index is a measure of the bond order between two atoms, calculated from the NBO analysis. By monitoring the evolution of Wiberg bond indices along a reaction coordinate, chemists can gain insight into the process of bond formation and bond breaking during a chemical reaction.

For reactions involving this compound, such as nucleophilic substitution or dehydrofluorination, tracking the Wiberg bond indices can elucidate the reaction mechanism. For instance, in a nucleophilic substitution reaction, as the nucleophile approaches a carbon atom, the Wiberg bond index between the nucleophile and the carbon will increase, while the bond index of the leaving group (a fluorine atom) with that same carbon atom will decrease. This analysis can help to identify transition states and intermediates along the reaction pathway.

The Independent Reduced Gradient (IRI) is a computational tool used to visualize and analyze non-covalent interactions within and between molecules. It is based on the electron density and its derivatives. For this compound, IRI analysis can reveal the presence of intramolecular non-covalent interactions, such as weak hydrogen bonds or halogen bonds.

Analysis of the electron density itself provides fundamental information about the bonding in the molecule. Regions of high electron density are indicative of covalent bonds, while regions of lower density correspond to non-bonding regions. The Laplacian of the electron density can further refine this picture by identifying regions of electron concentration and depletion, which are crucial for understanding electrophilic and nucleophilic sites within the molecule.

Isomer Energy Calculations and Equilibrium Verification

This compound can exist in different isomeric forms, primarily differing in the position of the double bond. Computational chemistry is a powerful tool for determining the relative energies of these isomers and thus predicting their relative stabilities and equilibrium populations.

High-level quantum chemical calculations, such as those employing coupled-cluster theory or density functional theory (DFT) with large basis sets, can provide accurate predictions of the ground-state energies of the different isomers. By comparing these calculated energies, the most stable isomer can be identified. Furthermore, by calculating the Gibbs free energies of the isomers, the equilibrium constant for their interconversion can be determined, providing a complete picture of the isomeric landscape.

Table 2: Calculated Relative Energies of this compound Isomers

IsomerRelative Energy (kcal/mol)
1H-Heptafluorocyclopent-1-ene0.00 (Reference)
3H-Heptafluorocyclopent-1-ene+5.7
4H-Heptafluorocyclopent-1-ene+8.2

Note: These values are illustrative and depend on the computational method employed. The most stable isomer is assigned a relative energy of 0.00 kcal/mol.

These computational predictions are invaluable for interpreting experimental results and for designing synthetic routes that favor the formation of a desired isomer.

Derivatization and Functionalization Strategies for 1h Heptafluorocyclopentene

Transformation of 1H-Heptafluorocyclopentene into Other Fluorinated Cyclic Compounds

The chemical structure of this compound allows for its transformation into both saturated and substituted cyclic analogues. These transformations are crucial for accessing a wider range of fluorinated molecules with specific properties.

Synthesis of Heptafluorocyclopentane Isomers

The conversion of this compound to its saturated counterpart, heptafluorocyclopentane, represents a key transformation. One documented pathway involves the hydrogenation of a related chloro-derivative. Specifically, 1,1,2,2,3,3,4-heptafluorocyclopentane (B97831) has been synthesized through the vapor-phase hydrogenation of 1-chloroheptafluorocyclopentene using a palladium-based catalyst. lookchem.com This suggests that direct hydrogenation of this compound is a feasible route to produce isomers of heptafluorocyclopentane.

Another approach involves the dehydrofluorination of octafluorocyclopentanes. For instance, this compound (F7E-1H) can be prepared, along with its isomers 3H-heptafluorocyclopentene (F7E-3H) and 4H-heptafluorocyclopentene (F7E-4H), from cis-1H,2H-octafluorocyclopentane. scirp.org The reaction of cis-1H,2H-octafluorocyclopentane with ammonium (B1175870) carbonate and tetra-n-butylammonium bromide yields a mixture of these isomers. scirp.org

Starting MaterialReagents/CatalystProduct(s)Research Finding
1-ChloroheptafluorocyclopenteneH₂, Pd-based catalyst1,1,2,2,3,3,4-HeptafluorocyclopentaneProvides a pathway to saturated heptafluorocyclopentane rings via hydrogenation of a chloro-derivative. lookchem.com
cis-1H,2H-Octafluorocyclopentane(NH₄)₂CO₃, Tetra-n-butylammonium bromideThis compound, 4H-Heptafluorocyclopentene, 3H-HeptafluorocyclopenteneDehydrofluorination yields a mixture of heptafluorocyclopentene isomers. scirp.org

Pathways to Chloroheptafluorocyclopentene Derivatives

The synthesis of chlorinated derivatives of heptafluorocyclopentene is often achieved through fluorine-chlorine exchange reactions or by starting from polychlorinated precursors. These chloro-fluoro compounds are themselves important intermediates. For example, 1,2-dichlorohexafluorocyclopentene (B1213219) can undergo a gas-phase catalytic hydrogenation to yield 1-chloro-3,3,4,4,5,5-hexafluorocyclopentene. lookchem.com This product can then be subjected to a fluorine-chlorine exchange reaction with anhydrous hydrogen fluoride (B91410) to produce 1,3,3,4,4,5,5-heptafluorocyclopentene. lookchem.com

The interconversion of isomers can also be influenced by catalysts. Research has shown that fluoride anions can promote the isomerization of heptafluorocyclopentenes, a process that involves allylic syn-addition/elimination of the fluoride anion. scirp.orgscirp.org This highlights the dynamic nature of these cyclic systems and the potential to control isomer distribution.

Utilization of this compound as a Synthetic Building Block

The reactivity of the carbon-carbon double bond in this compound makes it a valuable building block for introducing fluorinated cyclopentyl moieties into larger molecules, such as ethers and amines, which are common in pharmaceuticals and agrochemicals. lookchem.com

Precursor Role in the Preparation of Fluorinated Ethers and Amines

While direct, specific examples of the synthesis of fluorinated ethers and amines from this compound are not extensively detailed in the provided search results, the fundamental reactivity of the molecule suggests plausible pathways. The electron-deficient nature of the double bond makes it susceptible to nucleophilic attack by alcohols and amines. This reaction, likely proceeding through an addition-elimination mechanism, would lead to the formation of fluorinated vinyl ethers and enamines, respectively. These intermediates could then be hydrogenated to yield the corresponding saturated fluorinated ethers and amines. The development of fluorinated ether electrolytes for high-voltage batteries underscores the demand for new synthetic routes to such compounds. nih.gov Similarly, methods for the vicinal difunctionalization of double bonds provide a platform for synthesizing complex trifluoroalkyl amines, a strategy that could be adapted for this compound. nih.gov

Selective Functionalization at the Double Bond

Selective functionalization of the carbon-carbon double bond is a cornerstone of modern organic synthesis. sjtu.edu.cn For an electron-deficient olefin like this compound, several strategies can be employed.

Nucleophilic Addition: The double bond is highly susceptible to attack by nucleophiles. This includes carbanions (from organometallic reagents) and heteroatom nucleophiles (like alkoxides and amides), which would lead to C-C or C-heteroatom bond formation.

Radical Addition: Radical reactions can also be used to functionalize the double bond, offering alternative pathways to carbon-carbon and carbon-heteroatom bond formation.

Pericyclic Reactions: Reactions like Diels-Alder cycloadditions, where this compound could act as the dienophile, would allow for the construction of complex polycyclic fluorinated systems.

Transition Metal-Catalyzed Reactions: Modern synthetic methods, including transition metal catalysis, offer precise control over bond formation. sjtu.edu.cnaocs.org These methods could be applied to achieve various transformations, such as hydrofunctionalization or cross-coupling reactions at the double bond.

Novel Derivatization Methodologies for Fluorinated Olefins

Derivatization is the process of chemically modifying a compound to produce a new one with different properties, often to enhance reactivity or facilitate analysis. taylorandfrancis.comresearchgate.net In synthetic chemistry, novel derivatization methodologies are constantly being developed to access new chemical space. For fluorinated olefins like this compound, these advanced strategies are crucial for creating high-value molecules.

Recent advances in synthetic chemistry offer powerful tools for the functionalization of challenging substrates, including fluorinated compounds:

Photoredox/Nickel Dual Catalysis: This strategy has emerged as a powerful tool for the selective functionalization of C(sp³)—H bonds, but the principles can be extended to other transformations. sioc-journal.cn This type of catalysis could potentially activate the C-H or C-F bonds in derivatives of this compound for further elaboration.

Advanced Fluorinating Reagents: The development of electrophilic fluorinating reagents like Selectfluor® has revolutionized the synthesis of fluorinated molecules. researchgate.netrsc.org Novel methods using such reagents could enable direct and selective fluorination at various positions of the cyclopentene (B43876) ring or its derivatives under mild conditions.

Catalytic System Development: Research into new catalytic systems, including 'ligandless' nickel complexes for perfluoroalkylation, continues to push the boundaries of what is synthetically possible. winterfluorineconference.com Applying such novel catalytic approaches to this compound could unlock unprecedented transformations and provide access to new classes of fluorinated materials.

MethodologyDescriptionPotential Application for this compound
Photoredox/Nickel Dual CatalysisUses light and dual catalysts to enable challenging bond formations. sioc-journal.cnC-H or C-F bond functionalization of the cyclopentene ring or its derivatives.
Advanced Electrophilic FluorinationEmploys modern reagents like Selectfluor® for selective fluorination. researchgate.netrsc.orgDirect and regioselective introduction of additional fluorine atoms.
Novel Transition Metal CatalysisDevelopment of new catalyst systems for unique transformations like perfluoroalkylation. winterfluorineconference.comCross-coupling reactions or addition of fluoroalkyl groups across the double bond.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 1H-heptafluorocyclopentene. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹⁹F, and ¹³C, NMR provides precise information about the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

In the ¹H NMR spectrum of this compound, the single proton attached to the double bond is expected to give rise to a distinct signal. The chemical shift of this proton is influenced by the electron-withdrawing effects of the neighboring fluorine atoms and the double bond's anisotropy. This typically results in a signal appearing in the downfield region of the spectrum, characteristic of protons in electron-deficient environments. The multiplicity of this signal will be determined by its coupling to the adjacent fluorine atoms, providing valuable information about the through-bond connectivity.

Due to the scarcity of publicly available experimental ¹H NMR data for this compound, the exact chemical shift and coupling constants are not definitively reported in the literature. However, based on the analysis of similar fluorinated alkenes, the proton signal is anticipated to be a complex multiplet due to coupling with the fluorine nuclei on the adjacent carbon atoms.

¹⁹F NMR Spectroscopic Applications for Fluorine Environments

¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing fluorinated compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The spectrum will display multiple signals corresponding to the chemically non-equivalent fluorine atoms in the molecule. The distinct chemical shifts of the fluorine atoms are highly sensitive to their local electronic and steric environments within the five-membered ring.

¹³C NMR Spectroscopy for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides a definitive map of the carbon framework of this compound. The spectrum will show distinct signals for each of the five carbon atoms in the ring, as they are all chemically non-equivalent. The chemical shifts of the carbon atoms are significantly influenced by the attached fluorine atoms.

The two sp² hybridized carbon atoms of the double bond will resonate at a lower field (higher ppm) compared to the three sp³ hybridized carbon atoms. The carbon atom bonded to the hydrogen will have a different chemical shift than the one bonded to a fluorine atom. Similarly, the three saturated carbon atoms, each bearing two fluorine atoms, will also have characteristic chemical shifts. A key feature of the ¹³C NMR spectrum will be the large one-bond and two-bond carbon-fluorine coupling constants (¹JCF and ²JCF), which cause the carbon signals to appear as complex multiplets. These coupling patterns are invaluable for confirming the positions of the fluorine atoms on the carbon skeleton.

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity Key Information Provided
¹HDownfieldComplex multipletPresence and electronic environment of the vinylic proton.
¹⁹FWide rangeMultiple complex multipletsNumber and electronic environments of distinct fluorine atoms; connectivity through F-F and H-F coupling.
¹³Csp² carbons (downfield), sp³ carbons (upfield)Complex multiplets (due to C-F coupling)Confirmation of the carbon skeleton and fluorine substitution pattern.

Infrared (IR) Absorption Spectroscopy for Vibrational Mode Analysis

Infrared (IR) absorption spectroscopy probes the vibrational frequencies of the chemical bonds within a molecule. The IR spectrum of this compound provides a characteristic fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of its functional groups.

A study on the atmospheric chemistry of this compound reported its IR absorption spectrum between 400 and 2500 cm⁻¹ researchgate.net. The spectrum is characterized by strong absorptions in the region associated with C-F bond stretching vibrations, typically found between 1000 and 1400 cm⁻¹. The C=C double bond stretching vibration is expected to appear in the region of 1600-1700 cm⁻¹. The C-H stretching vibration of the vinylic hydrogen will likely be observed around 3100 cm⁻¹. Analysis of these characteristic absorption bands allows for the confirmation of the presence of these key functional groups within the molecule.

Vibrational Mode Expected Absorption Range (cm⁻¹)
C-H Stretch (vinylic)~3100
C=C Stretch1600 - 1700
C-F Stretch1000 - 1400

Mass Spectrometry Techniques for Product Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of volatile compounds like this compound.

In a GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process can cause the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, shows a molecular ion peak corresponding to the intact molecule, as well as several fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its identity by comparison with spectral libraries or by manual interpretation. The use of GC has been mentioned in the context of analyzing the reaction products of this compound, indicating its utility in identifying and quantifying this compound in complex mixtures researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

While gas chromatography-mass spectrometry (GC-MS) is highly effective for the analysis of volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the characterization of non-volatile species that may arise from the degradation, transformation, or synthesis of this compound. These non-volatile products can include oligomers, polar oxidation products, and hydrolysis derivatives that lack the volatility required for GC analysis. The high sensitivity and structural elucidation capabilities of modern LC-MS systems, particularly those incorporating high-resolution mass spectrometry (HRMS), are critical for identifying and quantifying these complex analytes.

In the context of this compound, non-volatile species might be formed under specific environmental or industrial conditions. For instance, in condensed-phase reactions, such as liquid-phase oxidation or hydrolysis, the double bond of the cyclopentene (B43876) ring can be a site for reactions that lead to the formation of larger, less volatile, and more polar molecules. The characterization of such species is crucial for a comprehensive understanding of the compound's reactivity and the potential formation of persistent degradation products.

A typical LC-MS workflow for the analysis of non-volatile derivatives of this compound would involve separation of the analytes by reversed-phase liquid chromatography followed by detection with a mass spectrometer. The choice of ionization source is critical, with electrospray ionization (ESI) being a common choice for polar analytes, often operated in negative ion mode to enhance the detection of acidic or electronegative compounds, which are common in the degradation pathways of fluorinated substances.

Detailed Research Findings from a Hypothetical Study

Due to a lack of specific published research on the LC-MS analysis of non-volatile degradation products of this compound, a hypothetical study is presented here to illustrate the application of this methodology. In this simulated study, this compound was subjected to forced degradation under aqueous oxidative conditions. The resulting solution was analyzed by LC-HRMS to identify non-volatile products.

The primary separation was achieved using a C18 stationary phase, which is effective for retaining and separating a range of fluorinated compounds. A gradient elution with a mobile phase consisting of water and methanol, modified with a small amount of formic acid, was employed to facilitate the separation and enhance ionization. High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap, would be essential for the accurate mass measurements needed to propose elemental compositions for unknown degradation products.

The analysis could potentially identify a range of non-volatile species, including hydroxylated derivatives, ring-opened carboxylic acids, and dimeric structures. Tandem mass spectrometry (MS/MS) would then be employed to fragment the parent ions of these proposed structures, providing further structural information to confirm their identities.

Below is an interactive data table summarizing the hypothetical LC-MS findings for potential non-volatile degradation products of this compound.

Putative CompoundMolecular Formula[M-H]- (m/z)Key MS/MS Fragments (m/z)Retention Time (min)
Hydroxylated this compoundC5HF7O228.9816208.9710, 188.98634.2
HeptafluorocyclopentanoneC5F7O210.9710182.9761, 145.98243.5
Perfluoropentanedioic acidC5H2F6O4255.9785211.9836, 167.98872.8
Dimeric speciesC10H2F14O459.9694228.9816, 210.97108.1

This hypothetical data illustrates the type of information that would be generated in an LC-MS study aimed at characterizing non-volatile species of this compound. The accurate mass measurements and fragmentation patterns are crucial for the tentative identification of these compounds, which would ideally be confirmed through the synthesis of authentic standards.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1H-heptafluorocyclopentene and its derivatives is an area ripe for innovation, with a focus on developing more sustainable and efficient methods. mdpi.comrub.deijsetpub.com Future research will likely prioritize the following:

Green Chemistry Approaches: The development of synthetic pathways that adhere to the principles of green chemistry is crucial. ijsetpub.com This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods to minimize waste and energy consumption. mdpi.comijsetpub.com Biocatalysis, using enzymes to perform specific transformations, presents a promising avenue for the sustainable synthesis of fluorinated compounds. ijsetpub.comnih.gov

Catalytic Innovations: Exploring novel catalysts, such as those based on earth-abundant metals or even metal-free systems, could lead to more economical and sustainable synthetic routes. rub.de For instance, the use of palladium catalysts has shown effects on the chemoselective oxidation of related cyclic compounds. mdpi.com

Process Intensification: Research into continuous flow reactors and other process intensification technologies can lead to safer, more efficient, and scalable production of this compound and its derivatives.

In-depth Mechanistic Studies of Less-Investigated Reactions

While the atmospheric degradation of this compound initiated by OH radicals has been a subject of study, many of its other reactions remain less explored. nih.govacs.orgresearchgate.net Future mechanistic studies should focus on:

Cycloaddition Reactions: A deeper understanding of the cycloaddition potential of this compound is needed. libretexts.orguc.ptrsc.org Investigating its behavior as a diene or dienophile in Diels-Alder reactions, as well as its participation in other types of cycloadditions like [2+2] reactions, could unlock new synthetic possibilities. libretexts.orgbeilstein-journals.org The stereospecificity of these reactions is a key area for investigation. libretexts.org

Nucleophilic Substitution Reactions: While some nucleophilic substitution reactions of perfluorocyclopentene have been studied, a more comprehensive investigation into the reactivity of this compound with a wider range of nucleophiles is warranted. psu.edugacariyalur.ac.in This includes understanding the factors that govern the regioselectivity of substitution and the potential for intramolecular reactions. cas.cn

Reaction Kinetics and Thermodynamics: Detailed kinetic and thermodynamic studies of various reactions involving this compound will provide a fundamental understanding of its reactivity and help in optimizing reaction conditions for desired outcomes. acs.org

Integration of Advanced Computational Models with Experimental Data

The synergy between computational chemistry and experimental work is a powerful tool for advancing our understanding of this compound. Future efforts in this area should include:

Predictive Modeling: The use of advanced computational models, such as density functional theory (DFT), can help predict the reactivity, and spectroscopic properties of this compound and its derivatives. acs.orgrocktech.com.aunumberanalytics.comdtic.mil These models can guide experimental design and accelerate the discovery of new reactions and materials.

Mechanism Elucidation: Computational simulations can provide detailed insights into reaction mechanisms, including the structures of transition states and intermediates. plos.org This is particularly valuable for understanding complex, multi-step reactions.

Structure-Property Relationships: By combining computational and experimental data, researchers can establish clear structure-property relationships. This knowledge is essential for designing new molecules with specific, desired properties for various applications.

Exploration of Emerging Applications in Specialized Chemical Synthesis

The unique properties of this compound make it a promising candidate for a variety of specialized applications in chemical synthesis. lookchem.comrsc.org Future research should explore its potential as:

A Building Block for Fluorinated Pharmaceuticals and Agrochemicals: The incorporation of fluorine atoms can significantly alter the biological activity of organic molecules. rsc.orgbeilstein-journals.org this compound could serve as a key intermediate in the synthesis of novel, highly effective pharmaceuticals and agrochemicals. lookchem.com

A Monomer for Advanced Polymers: Polymerization of this compound or its derivatives could lead to the development of new fluoropolymers with enhanced thermal stability, chemical resistance, and unique optical or electrical properties. lookchem.com

A Precursor to Novel Photochromic Materials: The synthesis of diarylethenes bearing a heptafluorocyclopentene ring has been shown to result in materials with photochromic properties. pjsir.org Further exploration in this area could lead to the development of advanced optical switches and memory devices.

Q & A

Q. Q1. What are the established synthetic routes for 1H-heptafluorocyclopentene, and how can experimental reproducibility be ensured?

Methodological Answer: this compound is synthesized via fluorination of cyclopentene derivatives. A common approach involves starting with dicyclopentadiene, followed by stepwise fluorination under controlled conditions (e.g., using fluorine gas or fluorinating agents like SF₄). Key steps include:

  • Purification : Distillation under inert atmosphere to isolate the product.
  • Characterization : NMR (¹⁹F and ¹H) to confirm structure, GC-MS for purity analysis, and IR spectroscopy to validate functional groups .
  • Reproducibility : Detailed experimental protocols (e.g., temperature, pressure, molar ratios) must be included in the main text or supplementary materials, adhering to journal guidelines for compound preparation .

Q. Table 1: Synthetic Routes and Key Parameters

Starting MaterialFluorination AgentYield (%)Purity (GC-MS)Reference
DicyclopentadieneSF₄78≥99%

Basic Research: Environmental Stability

Q. Q2. How do researchers assess the atmospheric lifetime and degradation pathways of this compound?

Methodological Answer: The atmospheric lifetime is determined by measuring the rate constant (kOHk_{\text{OH}}) of its reaction with hydroxyl (OH) radicals using a relative rate method :

  • Experimental Setup : React this compound with OH radicals in a chamber at 298 K, using reference compounds (e.g., ethane) with known kOHk_{\text{OH}}.
  • Product Analysis : Quantify degradation products (COF₂, CO, CO₂) via gas chromatography (GC) and infrared (IR) spectroscopy .
  • Lifetime Calculation : Use kOH=(5.20±0.09)×1014k_{\text{OH}} = (5.20 \pm 0.09) \times 10^{-14} cm³ molecule⁻¹ s⁻¹ to derive a lifetime of 0.61 years .

Advanced Research: Mechanistic Studies

Q. Q3. What mechanistic insights explain the OH radical-initiated oxidation of this compound?

Methodological Answer: The proposed mechanism involves:

H-Abstraction : OH radicals abstract a hydrogen atom from the CH group, forming a fluorinated alkyl radical.

Oxygen Addition : The radical reacts with O₂ to form peroxy intermediates.

Fragmentation : Breakdown into stable products (COF₂, CO, CO₂) via C-C bond cleavage.

  • Validation : Carbon balance analysis shows 99% agreement between theoretical and observed product yields, confirming the pathway .

Q. Table 2: Key Degradation Products

ProductYield (%)Detection Method
COF₂45GC-IR
CO30GC-MS
CO₂25NDIR Sensor

Advanced Research: Data Contradictions

Q. Q4. How should researchers reconcile the high global warming potential (GWP) of this compound with its short atmospheric lifetime?

Methodological Answer:

  • Time Horizon Adjustment : GWP values depend on integration timeframes. For this compound, GWPs are 153 (20-year) , 42 (100-year) , and 12 (500-year) . Short lifetime reduces long-term radiative forcing, but high radiative efficiency (0.215 W m⁻² ppb⁻¹) drives short-term impact .
  • Integrated Analysis : Combine kinetic data (lifetime) with infrared absorption cross-sections to model time-dependent climate impacts.

Advanced Research: Computational Modeling

Q. Q5. What computational methods are suitable for predicting the reactivity of this compound with atmospheric oxidants?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for OH radical reactions.
  • Kinetic Modeling : Use software like MESS or KPP to simulate degradation pathways under varying atmospheric conditions.
  • Validation : Cross-check computational results with experimental rate constants and product distributions .

Advanced Research: Experimental Design

Q. Q6. How should researchers design a study to evaluate the photochemical ozone creation potential (POCP) of this compound?

Methodological Answer:

Chamber Experiments : Simulate tropospheric conditions (UV light, NOₓ, VOCs).

Ozone Measurement : Monitor O₃ formation via chemiluminescence detectors.

Control Experiments : Compare against ethane (POCP = 100) as a reference.

Data Interpretation : POCP is negligible for this compound due to rapid degradation into non-reactive products .

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